2-bromo-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHHOFMRNZTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-28-2 | |
| Record name | 2-Bromo-3-methyl-1h-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Methyl 1h Indole and Functionalized Derivatives
Regioselective Bromination Strategies for Indole (B1671886) Scaffolds
The direct bromination of the indole core presents a significant challenge due to the electron-rich nature of the heterocycle, which can lead to multiple halogenations and side reactions. However, careful control of the reaction conditions and the choice of brominating agent can achieve high regioselectivity.
Direct Bromination of Indole Precursors to Yield 2-Bromo-3-methyl-1H-indole
The most direct route to this compound involves the electrophilic bromination of 3-methylindole (B30407) (also known as skatole). The C2 position of the 3-substituted indole is susceptible to electrophilic attack. One effective method employs N-bromosuccinimide (NBS) as the brominating agent. For instance, the treatment of 3-methylindole with NBS in carbon tetrachloride has been reported to produce 2-bromo-3-methylindole in a high yield of 97%. nih.gov This approach highlights the utility of NBS in achieving selective C2-bromination. nih.govcapes.gov.brcapes.gov.bracs.org
Influence of Reaction Conditions on Bromination Selectivity
The regioselectivity of the bromination of 3-methylindoles is highly dependent on the reaction conditions, including the choice of solvent, the nature of the substituent on the indole nitrogen, and the brominating agent itself. nih.govcapes.gov.brcapes.gov.bracs.org The reaction can be directed to occur at either the C2 position or the methyl group at the C3 position. nih.govcapes.gov.brcapes.gov.bracs.org
Electrophilic bromination, which is favored by polar solvents and the absence of radical initiators, typically results in substitution at the C2 position. Conversely, free radical bromination, often initiated by light or radical initiators in nonpolar solvents, leads to bromination of the C3-methyl group. The presence of a protecting group on the indole nitrogen can also influence the outcome of the reaction. nih.govcapes.gov.brcapes.gov.bracs.org
Table 1: Regioselective Bromination of 3-Methylindoles with N-Bromosuccinimide (NBS)
| N(1)-Protecting Group | Reaction Conditions | Major Product | Reference |
| H | NBS, CCl4 | This compound | nih.gov |
| Boc | NBS, AIBN, CCl4 | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
De Novo Construction of the this compound Nucleus
An alternative to the direct bromination of a pre-formed indole ring is the construction of the this compound nucleus from acyclic precursors. This approach offers the advantage of installing the bromine atom at the desired position with absolute regioselectivity.
Fischer Indole Synthesis and its Adaptations for this compound
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. bhu.ac.inambeed.comacs.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. bhu.ac.inambeed.comacs.org To synthesize this compound via this method, a (2-bromophenyl)hydrazine derivative would be reacted with propanal or acetone. The choice of the specific hydrazine (B178648) and carbonyl compound, along with the reaction conditions, is crucial for the successful synthesis of the target molecule. For example, the Japp–Klingemann reaction, a variation of this synthesis, can be employed to create the necessary phenylhydrazone precursor. rsc.org
Palladium-Catalyzed Annulation and Heterocyclization Approaches
Modern synthetic methods, particularly those employing palladium catalysis, have emerged as powerful tools for the construction of indole rings. organic-chemistry.orgrsc.orgbohrium.com These methods often involve the cyclization of suitably functionalized anilines.
Intramolecular oxidative coupling reactions represent a sophisticated strategy for forming the indole nucleus. sioc-journal.cnacs.orgrsc.orgnih.gov These reactions can create complex polycyclic indole structures and have been applied to the total synthesis of various indole alkaloids. sioc-journal.cnacs.orgrsc.orgnih.gov While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the general principles suggest its feasibility. For instance, a palladium-catalyzed intramolecular C-H amination via oxidative coupling has been reported for the synthesis of benzo capes.gov.bracs.orgimidazo[1,2-a]indole derivatives. nih.gov This highlights the potential of palladium-catalyzed oxidative coupling in forming the indole core, which could be adapted for the synthesis of the target compound.
Regioselective Indolization from Halogenated Anilines and Alkynes
A significant advancement in indole synthesis is the palladium-catalyzed indolization of 2-bromo or 2-chloroanilines with internal alkynes, which provides a practical and economical route to 2,3-disubstituted indoles with high regioselectivity. nih.govresearchgate.net This method is notable for its ability to control the placement of substituents on the indole core. The reaction generally places the aryl group of the aniline (B41778) on the less sterically hindered end of the alkyne's triple bond, while the nitrogen atom attaches to the more sterically hindered carbon. acs.org
The process is quite versatile, accommodating a range of substituents on both the aniline nitrogen and the alkyne. acs.org For instance, the use of 2-iodoaniline (B362364) and its N-substituted derivatives with various internal alkynes has been shown to produce 2,3-disubstituted indoles in good to excellent yields. acs.org Optimal conditions often involve an excess of the alkyne and a base such as sodium or potassium acetate (B1210297) or carbonate, along with an additive like lithium chloride or tetra-n-butylammonium chloride. acs.org The presence of an alcohol group in the alkyne can have a strong directing effect, likely due to coordination with the palladium catalyst. acs.org
This catalytic cycle is thought to involve the formation of an arylpalladium species, followed by regioselective addition across the carbon-carbon triple bond of the alkyne and subsequent intramolecular displacement of the palladium. acs.org
One-Pot Multistep Synthesis Strategies
One-pot multistep syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps, reducing waste, and simplifying operations. nih.govbeilstein-journals.org These strategies are particularly valuable for constructing substituted indoles.
One such strategy involves a palladium-catalyzed sequence starting from 2-bromoanilides, terminal alkynes, and aryl halides. thieme-connect.com This process includes a Sonogashira coupling, followed by aminopalladation and reductive elimination to furnish 2,3-disubstituted indoles. thieme-connect.com Another example is a one-pot, three-component Fischer indolization–N-alkylation sequence that rapidly generates 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org This method is notable for its speed, with total reaction times often under 30 minutes, and its operational simplicity. rsc.org
Visible light has also been employed to mediate one-pot multistep syntheses. For example, spiro[indole-isoquinolines] have been synthesized through a process involving the visible light-mediated oxidation of an N-aryl tertiary amine to generate a reactive iminium species. This intermediate then participates in a three-component Ugi-type reaction with an isocyanide and an electron-rich aniline. A subsequent visible light-mediated oxidation and intramolecular electrophilic aromatic substitution complete the spiro-indolenine structure. nih.govbeilstein-journals.org
| One-Pot Synthesis Example | Starting Materials | Key Steps | Product Type | Reference |
| Fischer Indolization–N-Alkylation | Aryl hydrazines, ketones, alkyl halides | Fischer indolization, N-alkylation | 1,2,3-Trisubstituted indoles | rsc.org |
| Visible Light-Mediated Spirocyclization | N-aryl tertiary amines, isocyanides, electron-rich anilines | Oxidation, Ugi-type reaction, intramolecular cyclization | Spiro[indole-isoquinolines] | nih.govbeilstein-journals.org |
| Palladium-Catalyzed Cascade | 2-Bromoanilides, terminal alkynes, aryl halides | Sonogashira coupling, aminopalladation, reductive elimination | 2,3-Disubstituted indoles | thieme-connect.com |
Microwave-Assisted Synthetic Routes to Bromo-Methylated Indoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. mdpi.comrsc.org This technology has been effectively applied to the synthesis of bromo-methylated indoles.
For instance, the microwave-assisted Fischer indole synthesis has been used to produce 5-bromo-2,3,3-trimethyl-3H-indole in quantitative yield from 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone (B44728) in water with a catalytic amount of sulfuric acid. mdpi.com This represents a significant improvement over conventional heating methods, which may require longer reaction times and result in lower yields. mdpi.com
Microwave irradiation has also been successfully employed in the palladium-catalyzed synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com The cyclization of methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate to the corresponding 5-bromo indole derivative was achieved in 3 hours with a 94% yield under microwave heating, compared to 12 hours and an 89% yield using a traditional oil bath. mdpi.com
| Reaction | Reactants | Conditions | Product | Yield | Time | Reference |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine hydrochloride, 3-methyl-2-butanone | H2SO4 (cat.), H2O, Microwave (150W, 100°C) | 5-Bromo-2,3,3-trimethyl-3H-indole | Quantitative | 10 min | mdpi.com |
| Pd-Catalyzed Cyclization | Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Pd(OAc)2, Cu(OAc)2, K2CO3, DMF, Microwave (60°C) | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 94% | 3 h | mdpi.com |
C-H Activation Methodologies for Indole Functionalization
Direct C-H activation has become a powerful and atom-economical strategy for the functionalization of indoles, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. frontiersin.org While the C2 and C3 positions of the indole ring are typically more reactive, methods for the functionalization of the less reactive C4–C7 positions of the benzenoid ring are also being developed, often employing directing groups. nih.gov
For 2,3-disubstituted indoles, such as those related to this compound, C-H functionalization can occur at other positions. For example, the C-H functionalization of 3-methyl-substituted indoles with α-aryl-α-diazoesters, catalyzed by an iron complex, has been shown to occur at the C2 position. nankai.edu.cn
Furthermore, metal-free catalytic approaches for the remote C6-functionalization of 2,3-disubstituted indoles have been developed. frontiersin.org Using a Brønsted acid catalyst, β,γ-unsaturated α-ketoesters can react selectively at the C6 position of 2,3-disubstituted indoles to provide C6-functionalized indole derivatives in good yields and with excellent regioselectivity. frontiersin.org Indium-catalyzed, solvent-dependent regioselective C6- or N1-alkylation of 2,3-disubstituted indoles with p-quinone methides has also been demonstrated. acs.org
Gassman Indole Synthesis and Related Routes
The Gassman indole synthesis is a one-pot reaction that provides a general method for the synthesis of substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.org The reaction proceeds through several key steps:
Oxidation of the aniline with an agent like tert-butyl hypochlorite (B82951) to form a chloramine (B81541). wikipedia.org
Addition of a keto-thioether to the chloramine to generate a sulfonium (B1226848) ion. wikipedia.org
Addition of a base, which deprotonates the sulfonium ion to form a sulfonium ylide. wikipedia.org
A mdpi.com-sigmatropic rearrangement of the ylide, followed by condensation to yield a 3-thiomethylindole. wikipedia.org
This method is particularly useful for producing 3-thioalkoxyindoles, and the 3-thiomethyl group can often be removed using Raney nickel to give the corresponding 3-H-indole. wikipedia.orgluc.edu The Gassman synthesis has been successfully applied to the preparation of precursors for complex molecules. For example, 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole was synthesized in excellent yield using this method as a key step in the synthesis of antibacterial agents. researchgate.net
However, the Gassman synthesis has limitations, as it can be ineffective for preparing indoles from electron-rich anilines like 4-methoxyaniline. wikipedia.org
Synthesis of this compound Precursors and Intermediates
The synthesis of precursors and intermediates is a critical aspect of accessing the target molecule, this compound. A variety of established named reactions in heterocyclic chemistry are employed for this purpose.
The Fischer indole synthesis is a cornerstone method for constructing the indole scaffold and can be adapted to produce precursors for bromo-methylated indoles. rsc.org This reaction involves the cyclization of an arylhydrazone, which can be formed from an appropriately substituted phenylhydrazine and a ketone. bhu.ac.in
The Leimgruber–Batcho indole synthesis is another versatile method that can be used to create indole precursors. rsc.org For example, it has been used in the synthesis of 5,6,7-tribromoindole, which could potentially serve as a starting point for further functionalization. rsc.org
The Japp–Klingemann reaction can be adapted to synthesize indole-5-carboxylic acids by diazotizing an aminobenzoic acid and coupling it with a cyclic ketone. These carboxylic acid derivatives can then be further manipulated.
Enamine-based syntheses also provide a flexible platform for introducing various substituents onto the indole ring, which can then be converted to the desired functional groups.
Derivatization and Functional Group Interconversions of this compound
The this compound scaffold is a versatile platform for further chemical modification through derivatization and functional group interconversions. The bromine atom at the 2-position is particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or vinyl groups through reaction with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the synthesis of 2-aryl or 2-vinyl-3-methyl-1H-indoles.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
Sonogashira Coupling: The coupling of the 2-bromoindole with a terminal alkyne, catalyzed by palladium and copper, provides access to 2-alkynyl-3-methyl-1H-indoles.
Functional Group Interconversions: Other functional groups that may be present on the indole ring or on substituents can also be transformed. For example, a carboxylic acid group can be converted into an ester, amide, or other derivatives using standard organic chemistry techniques. Nitration followed by reduction can introduce amino groups, which can then be further functionalized.
The ability to perform these transformations allows for the generation of a diverse library of 3-methyl-1H-indole derivatives with tailored properties for various applications.
N-Alkylation and N-Protection Strategies
Modification at the N1 position of the indole ring is a critical step in the synthesis of many indole-based compounds. This is done to introduce specific alkyl groups that may be essential for biological activity or to install a protecting group that prevents unwanted side reactions and can influence the regioselectivity of subsequent transformations.
Standard protocols for N-alkylation often involve the deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. rsc.org A common and effective method utilizes a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org Milder conditions can also be employed, such as using potassium carbonate as the base in a solvent like 1,4-dioxane, which can be effective for reacting bromo-indole derivatives with various halides. iajps.com An alternative approach involves using dialkyl carbonates, such as dimethyl carbonate, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which offers a milder and often more environmentally friendly route to N-methylation. google.com
N-Protection is crucial for multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its straightforward removal under acidic conditions. The N-Boc protected derivative, tert-butyl this compound-1-carboxylate, is a stable, crystalline solid that can be synthesized for this purpose. chemical-suppliers.eusigmaaldrich.com Another common strategy is the introduction of a sulfonyl group, such as a phenylsulfonyl (PhSO₂) or tosyl (Ts) group. These groups are robust and can act as directing groups in certain C-H activation reactions, although they require harsher conditions for removal. iucr.org
| Indole Substrate | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Desired halide, K₂CO₃, 1,4-dioxan, reflux | N-alkylated indole | iajps.com |
| 6-Bromoindole | NaH, then methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, DMF, 40°C | N-alkylated indole | nih.gov |
| Indole-2-carboxylic acid | Dimethyl carbonate (DMC), DABCO, DMF, 90-95°C | N-methylated indole | google.com |
| 2-Methyl-1H-indole | Phenylhydrazine, then NaH, BnBr, DMF, 80°C | N-benzylated indole | rsc.org |
| 3-methyl-1H-indole | Benzenesulfonyl chloride | N-phenylsulfonyl indole | iucr.org |
Further Functionalization at Peripheral Positions of the Indole Ring System
While the C2 and C3 positions of indole are intrinsically reactive, functionalization at the peripheral C4, C5, C6, and C7 positions of the benzene (B151609) ring is more challenging due to their lower inherent reactivity. nih.govnih.gov Achieving selective substitution at these sites often requires modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions. frontiersin.orgacs.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comnih.gov The bromine atom at the C2 position of this compound is well-suited for such transformations. For example, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl or vinyl substituents, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. scirp.org These reactions typically utilize a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (e.g., PPh₃, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). acs.orgrsc.org Research has demonstrated the successful application of a Suzuki coupling to substitute a bromine atom at the C6-position of an indole, highlighting the utility of this method for modifying the carbocyclic ring. nih.gov
Direct C-H functionalization offers an atom-economical alternative for modifying the C4–C7 positions. nih.gov However, these reactions often require a directing group on the indole ring to achieve high regioselectivity. nih.govacs.org For instance, a formyl or carboxylic acid group at the C3 position can direct a palladium catalyst to selectively functionalize the C4 position. nih.govacs.org Similarly, removable "U-shaped" templates or directing groups on the indole nitrogen have been developed to facilitate selective C-H activation at the C6 and C7 positions. nih.gov
| Substrate | Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 6-bromo-1H-indole derivative | Suzuki Coupling | (7-chlorobenzo[b]thiophen-2-yl)boronic acid, Pd catalyst | 6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indole derivative | nih.gov |
| N-benzylindole | C4-Arylation (C-H activation) | Aryl iodide, Pd(0), pivaloyl directing group | 4-Aryl-N-benzylindole | nih.gov |
| 3-formyl indole | C4-Alkynylation (C-H activation) | Bromoethyne, Pd(II), alanine (B10760859) as transient directing group | 4-Alkynyl-3-formylindole | acs.org |
| 6-bromoindole-2-carboxylic acid derivative | Buchwald-Hartwig Amination | Substituted anilines, Pd(OAc)₂, Xphos, Cs₂CO₃, 1,4-dioxane, 110°C | 6-Anilino-indole-2-carboxylic acid derivative | rsc.org |
| 2,3-disubstituted indoles | C6-Alkylation | p-Quinone methide, In(OTf)₃, toluene | C6-alkylated indole | acs.org |
Modular Derivatization via Activated Carboxylic Acid Groups
Introducing a carboxylic acid group onto the this compound framework provides a versatile handle for extensive derivatization through the formation of amides, esters, and other related functionalities. This modular approach allows for the systematic exploration of structure-activity relationships by appending a wide array of chemical moieties. The most common application of this strategy is the synthesis of amides via coupling with various amines. nih.govresearchgate.net
The synthesis typically proceeds in two stages. First, an indole-carboxylic acid is prepared. This can be achieved through various means, such as the functionalization of a pre-existing bromoindole or by starting from an indole already bearing a carboxyl group. For example, 6-bromoindole-2-carboxylic acid can serve as a starting material for modifications at both the C6 and C2 positions. rsc.org
Once the indole carboxylic acid is obtained, it is activated to facilitate coupling with a nucleophile, such as a primary or secondary amine. researchgate.net A host of coupling reagents have been developed for this purpose. One of the most common methods involves the use of a carbodiimide, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. researchgate.net This method is widely employed in the synthesis of bioactive compounds due to its efficiency and mild reaction conditions. nih.govrsc.org
| Indole Carboxylic Acid | Amine/Alcohol | Coupling Reagents | Product | Reference |
|---|---|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride | EDC, HOBt, Et₃N, CH₂Cl₂ | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | nih.gov |
| 6-bromo-3-amino-1H-indole-2-carboxylic acid derivative | Pyrazine-2-carboxylic acid | EDAC | Ethyl 3-bromo-5-(pyrazine-2-carboxamido)-1H-indole-2-carboxylate | rsc.org |
| 1H-indole-2-carboxylic acid | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline | Not specified, amide formation | Amide-linked indole-quinoline conjugate | nih.gov |
| 6-bromo-1-methyl-5-methoxy-2-(piperidinomethyl)indolyl-3-carboxylic acid ethyl ester | Saponification with NaOH, then reaction with thionyl chloride and secondary amines | NaOH, SOCl₂, secondary amine | Corresponding amides | google.com |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions.acs.org
The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring, in particular, is significantly more reactive than the benzene (B151609) ring. For substituted indoles like 2-bromo-3-methyl-1H-indole, the regioselectivity of these reactions is dictated by the electronic and steric influences of the existing substituents.
Regiochemical Control and Site Selectivity at C-3.acs.org
In general, electrophilic attack on the indole ring preferentially occurs at the C-3 position. This is because the resulting cationic intermediate (a 3H-indolium ion) can be effectively stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the fused benzene ring.
However, in this compound, the C-3 position is already occupied by a methyl group. Consequently, electrophilic attack is directed to other positions on the indole ring. While substitution at the C-2 position is now a possibility, it is generally disfavored due to the presence of the bromine atom. Therefore, electrophiles are most likely to attack the benzene portion of the indole nucleus. The directing influence of the pyrrole ring generally favors substitution at the C-4 and C-6 positions. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, in reactions like the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO), substitution is expected to occur on the benzene ring, likely at C-6, due to the directing effects of the indole nitrogen. ijpcbs.comjk-sci.comchemistrysteps.comwikipedia.orgorganic-chemistry.org
Influence of Bromine and Methyl Substituents on Ring Activation/Deactivation.
The substituents at the C-2 and C-3 positions play a crucial role in modulating the reactivity of the indole ring towards electrophiles.
3-Methyl Group: The methyl group at the C-3 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the indole ring, thereby activating it towards electrophilic attack.
The combined effect of the activating methyl group and the deactivating bromo group on this compound results in a moderately activated or slightly deactivated ring system compared to unsubstituted indole. The precise level of activation or deactivation will influence the conditions required for electrophilic substitution reactions. For example, strong electrophiles may react readily, while weaker electrophiles might require harsher conditions or the use of a Lewis acid catalyst, as is common in Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com
Nucleophilic Substitution Reactions Involving the Bromine Moiety.wikipedia.org
The direct displacement of the bromine atom at the C-2 position of this compound by a nucleophile via a standard nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.orgkhanacademy.org These groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate. libretexts.org
In this compound, the indole ring itself is electron-rich, and there are no strong electron-withdrawing groups to activate the C-2 position for nucleophilic attack. Therefore, this compound is not expected to undergo direct SNAr reactions under typical conditions. Displacement of the C-2 bromine would likely require more forcing conditions or alternative reaction pathways, such as those involving transition metal catalysis.
Transition Metal-Catalyzed Cross-Coupling Reactions.
The bromine atom at the C-2 position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of more complex indole derivatives.
Suzuki-Miyaura Coupling for Arylation at Bromine-Bearing Positions.nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the C-2 position. The general reaction involves treating the bromoindole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
A typical reaction setup would involve:
Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand.
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required.
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.
The reaction proceeds through a catalytic cycle involving oxidative addition of the bromoindole to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the 2-aryl-3-methyl-1H-indole product and regenerate the Pd(0) catalyst.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-98% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-92% |
Sonogashira Coupling and Related Alkyne Coupling Reactions.organic-chemistry.org
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction allows for the introduction of an alkynyl group at the C-2 position of this compound.
The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent.
The catalytic cycle is believed to involve the formation of a copper acetylide species, which then undergoes transmetalation to the palladium center, followed by reductive elimination to give the 2-alkynyl-3-methyl-1H-indole product. Copper-free Sonogashira protocols have also been developed. researchgate.net
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 88-96% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | THF | 90-97% |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 85-93% |
Catalytic Enolate Arylation with 3-Bromoindoles
The catalytic enolate arylation of ketones with 3-bromoindoles serves as a powerful method for constructing complex heterocyclic structures, particularly substituted β-carbolines. nih.govacs.orgacs.org This transformation typically employs a palladium catalyst to couple the indole ring with a ketone enolate.
Research has demonstrated that the synthesis of β-carbolines can be achieved through a two-step sequence involving an initial palladium-catalyzed enolate arylation followed by an aromatization step. acs.org The choice of base and reaction conditions is critical for achieving high yields. For instance, in the reaction between 1-benzyl-3-bromo-2-(1,3-dioxolan-2-yl)-1H-indole and acetophenone, switching the base from sodium tert-butoxide (NaOtBu) to lithium bis(trimethylsilyl)amide (LiHMDS) increased the yield of the arylated product from 52% to 93%. acs.orgacs.org
The general mechanism involves the formation of a palladium(0) active catalyst which undergoes oxidative addition to the C-Br bond of the 3-bromoindole. Subsequent reaction with the ketone enolate and reductive elimination furnishes the C-C coupled product. This intermediate, often a masked 1,4-dicarbonyl, is then cyclized and aromatized to yield the final β-carboline structure. acs.org This methodology allows for substitution at various positions of the carboline nucleus by simply altering the ketone or the substitution pattern of the bromoindole starting material. acs.org
Table 1: Optimization of Enolate Arylation Conditions This table illustrates the effect of different bases and conditions on the yield of the arylation product 3.
| Entry | Catalyst | Base | Ketone (Equivalents) | Temperature (°C) | Yield (%) |
| 1 | Pd(dtbpf)Cl₂ | NaOtBu | 2.0 | 50 | 52 |
| 2 | Pd(dtbpf)Cl₂ | LiHMDS | 2.0 | 50 | 93 |
| 3 | Pd(dtbpf)Cl₂ | LiHMDS | 1.2 | 50 | 85 |
| 4 | Pd(OAc)₂ | LiHMDS | 2.0 | 50 | 80 |
| 5 | Pd(dtbpf)Cl₂ | LiHMDS | 2.0 | Room Temp | 66 |
| Data sourced from The Journal of Organic Chemistry. acs.orgacs.org |
This protocol can be extended to a one-pot synthesis where the initial arylation product, present as an enolate, is quenched in situ with an electrophile, allowing for further functionalization at the C-4 position of the resulting carboline. nih.govacs.org
Cycloaddition Reactions of the Indole Ring System
The indole nucleus can participate in various cycloaddition reactions, leveraging the electron-rich character of the pyrrole ring. A notable example is the dearomative (4+3) cycloaddition, which provides a direct route to structurally complex cyclohepta[b]indoles. uchicago.edu These seven-membered ring systems are core motifs in many bioactive natural products, including the ambiguine alkaloids. uchicago.edu
In these reactions, 3-alkenylindoles act as the four-atom (4π-electron) component, reacting with oxyallyl cations generated in situ as the three-atom (2π-electron) partner. uchicago.edu The reaction proceeds under metal-free conditions, typically mediated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), and generally produces the cycloadducts in good to high yields and diastereoselectivities. uchicago.edu The success of the reaction is sensitive to steric factors; for example, substrates that experience strain when the vinyl group and the indole C2-C3 bond are coplanar tend to be unreactive. uchicago.edu
While specific examples detailing the participation of this compound in (4+3) cycloadditions are not prevalent, the general reactivity pattern of the indole system suggests its potential as a diene component. The substituents at the C2 and C3 positions would be expected to influence the electronics and sterics of the diene system, thereby affecting reactivity and selectivity. Other types of cycloadditions, such as the [3+2] cycloaddition involving azomethine ylides or nitrones, are also common for functionalizing various heterocyclic systems and represent another potential avenue for the reactivity of the indole core. uchicago.edu
Oxidation Chemistry of this compound
The indole ring is susceptible to oxidation, particularly at the electron-rich C2 and C3 positions of the pyrrole moiety. While specific studies on the comprehensive oxidation chemistry of this compound are limited, the general behavior of substituted indoles can provide insights.
Oxidation of the indole nucleus can lead to a variety of products depending on the oxidant and reaction conditions. Common products include oxindoles, dioxindoles, and isatins. The C2-C3 double bond is the most common site of initial attack. For a substrate like this compound, oxidation could potentially lead to the corresponding oxindole derivative. In some contexts, oxidation is a key step in a reaction mechanism rather than the final transformation. For example, in certain C3-alkylation reactions of indoles, an initial oxidation of a primary alcohol to an aldehyde is required to generate the electrophile that subsequently reacts with the indole nucleus. chemrxiv.org
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The indole scaffold is a common building block in MCRs for the synthesis of complex heterocyclic structures.
Derivatives like this compound are valuable substrates for MCRs due to the presence of multiple reactive sites. The N-H bond, the electron-rich C3 position (if unsubstituted), and the C-Br bond at the C2 position can all participate in various transformations. The C-Br bond is particularly useful as it can engage in transition metal-catalyzed cross-coupling reactions.
For instance, copper-catalyzed three- or four-component reactions involving 2-methylindole, aromatic aldehydes, and dienophiles have been developed to afford diverse spirotetrahydrocarbazoles. nih.gov A plausible pathway involves the initial reaction of the indole with the aldehyde to generate an indole-based ortho-quinodimethane intermediate, which then undergoes a Diels-Alder reaction with the dienophile. nih.gov Other MCRs include radical-induced dearomative spirocyclization and palladium-catalyzed four-component cascade cyclizations, which enable the rapid construction of highly decorated nitrogenated spirocycles and other complex molecules. acs.org
Investigation of Reaction Intermediates and Transition States
Understanding reaction intermediates and transition states is crucial for controlling reaction pathways and product selectivity. In indole chemistry, particularly in reactions involving transition-metal catalysis, dearomatized spirocyclic intermediates play a pivotal role. chemrxiv.org
One of the most significant intermediates is the spiroindoleninium ion, which is formed during the dearomative C3-spirocyclization of indole substrates. This intermediate is characterized by a highly electrophilic C2-position. chemrxiv.org The fate of the spiroindoleninium intermediate is highly dependent on the catalytic system and reaction conditions. It can be trapped by nucleophiles to yield stable spiroindoline products, or it can undergo rearrangement.
A common rearrangement pathway for the spiroindoleninium intermediate is a Wagner-Meerwein-like 1,2-migration. chemrxiv.org In this process, one of the bonds of the spirocyclic ring migrates from the C3-position to the electrophilic C2-position. This shift is driven by the powerful thermodynamic force of rearomatization, which re-establishes the stable indole aromatic system. chemrxiv.org This mechanistic feature allows for the synthesis of ring-expanded products, such as carbolines, from indole starting materials. For example, in palladium-catalyzed reactions, an indole C3-attack on a metal center can form a spirocyclic palladium(II) intermediate, which, after reductive elimination and a 1,2-allyl group migration, furnishes the rearomatized product. chemrxiv.org
Advanced Spectroscopic Characterization of 2 Bromo 3 Methyl 1h Indole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. High-resolution ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are routinely employed to characterize 2-bromo-3-methyl-1H-indole and its analogs.
High-resolution proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. pressbooks.publibretexts.org
For the parent compound, this compound, the ¹H NMR spectrum exhibits characteristic signals for the indole (B1671886) ring protons and the methyl group. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) ring resonate in the range of δ 7.0–8.0 ppm, with their specific shifts and coupling patterns depending on their position and the presence of other substituents. The methyl protons at the C3 position typically appear as a singlet at approximately δ 2.3 ppm.
In derivatives of this compound, the chemical shifts of the protons are affected by the nature and position of the substituents. For instance, in 1-benzyl-3-bromo-2-(trifluoromethyl)-1H-indole, the aromatic protons show complex multiplets, and the benzylic CH₂ protons appear as a singlet. nih.gov Similarly, in 5-bromo-2,3-dimethyl-1-(phenylmethyl)-1H-indole, the methyl groups at C2 and C3 appear as distinct singlets, and the aromatic protons exhibit characteristic splitting patterns. wiley-vch.de
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.67 (d, 1H), 7.45–7.38 (m, 1H), 7.34 (d, 1H), 7.25 (ddd, 1H), 3.84 (s, 3H) nih.gov |
| 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.76 (d, 1H), 7.55–7.47 (m, 1H), 7.40–7.33 (m, 1H), 7.32–7.22 (m, 4H), 7.10–7.04 (m, 2H), 5.43 (s, 2H) nih.gov |
| 5-Bromo-2,3-dimethyl-1-(phenylmethyl)-1H-indole | CDCl₃ | 2.26 (s, 3H), 2.29 (s, 3H), 5.28 (s, 2H), 6.92-6.98 (m, 2H), 7.06 (d, 1H), 7.19 (dd, 1H), 7.21-7.32 (m, 3H), 7.66 (d, 1H) wiley-vch.de |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of the carbon atoms in this compound and its derivatives are influenced by their hybridization state and the electronegativity of attached atoms. libretexts.org
In the ¹³C NMR spectrum of this compound, the carbon atom attached to the bromine (C2) is significantly deshielded and appears at a characteristic downfield chemical shift. The methyl carbon (C3-CH₃) resonates at a typical upfield chemical shift for an sp³-hybridized carbon. The aromatic carbons of the indole ring appear in the range of δ 110–140 ppm.
The substitution pattern on the indole ring significantly affects the ¹³C NMR chemical shifts. For example, in 3-bromo-1-methyl-2-(trifluoromethyl)-1H-indole, the trifluoromethyl group causes a significant downfield shift of the C2 carbon. nih.gov
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | CDCl₃ | 137.2, 126.1, 125.7, 123.3 (q), 121.26 (q), 121.33, 120.9, 109.9, 93.1 (q), 31.5 (q) nih.gov |
| 5-Bromo-2,3-dimethyl-1-(phenylmethyl)-1H-indole | CDCl₃ | 8.8, 10.2, 46.4, 106.8, 110.3, 112.1, 120.7, 125.9, 127.3, 128.8, 130.4, 133.9, 135.1, 137.7 wiley-vch.de |
| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 rsc.org |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons in a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the indole ring and any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the known assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. semanticscholar.orgmdpi.com The combined use of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure of this compound and its derivatives. semanticscholar.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the characterization of this compound and its derivatives.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For bromine-containing compounds like this compound, HRMS is particularly useful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity separated by two mass units. rsc.org This isotopic signature provides a clear indication of the presence of a bromine atom in the molecule. The accurate mass measurement from HRMS can be used to confirm the elemental composition of the parent compound and its derivatives with high confidence. For example, the calculated m/z for C₁₇H₁₆NBr is 313, which can be confirmed by HRMS analysis. wiley-vch.de
Liquid chromatography-mass spectrometry with a mass selective detector (LC-MSD) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the confirmation of the molecular weight of synthesized compounds. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed in LC-MS to generate ions from the analyte molecules. The resulting mass spectrum provides the molecular weight of the compound, further confirming its identity. For instance, GC-MS analysis can be used to monitor the progress of reactions involving this compound derivatives. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
The indole ring itself presents a complex series of vibrations. rsc.org The N-H stretching vibration is one of the most prominent features, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. In non-associated N-H groups, this band can be observed at higher wavenumbers, around 3453 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene portion of the indole ring are expected in the 3000–3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450–1600 cm⁻¹ region.
The substituents on the indole ring introduce their own characteristic vibrations. The methyl group (CH₃) attached at the C3 position will exhibit symmetric and asymmetric stretching vibrations around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. The key C-Br stretching vibration, resulting from the bromine atom at the C2 position, is expected to appear in the lower frequency region of the spectrum, typically between 550 and 600 cm⁻¹.
A complete assignment of the fundamental vibrations can be performed using computational methods like Density Functional Theory (DFT), which can predict harmonic vibrational frequencies with good accuracy. rsc.orgresearchgate.net
Table 1: Predicted Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3400 - 3500 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | iajps.com |
| Aliphatic C-H Stretch (Methyl) | 2870 - 2960 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-Br Stretch | 550 - 600 |
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule. The indole ring is the chromophore responsible for the characteristic UV absorption of this compound. The UV spectrum of the parent indole molecule in a non-polar solvent like cyclohexane (B81311) typically displays two main absorption bands corresponding to the ¹Lb and ¹La transitions. core.ac.uk The ¹Lb band is found at lower energy (longer wavelength, ~280-290 nm) and often shows a distinct vibrational fine structure, while the more intense ¹La band appears at higher energy (shorter wavelength, ~260-270 nm). core.ac.ukoup.com
The nature and position of substituents on the indole ring can significantly influence the absorption spectrum. nih.gov Electron-donating groups, such as the methyl group at the C3 position, typically cause a small blue shift (hypsochromic shift) or have a minor effect on the absorption maxima (λmax). core.ac.uk Conversely, electron-withdrawing groups, which include halogens like bromine, tend to cause a red shift (bathochromic shift) in the absorption bands. nih.gov Therefore, for this compound, a slight red shift in the λmax values is anticipated compared to the parent indole, due to the dominant electronic effect of the bromine substituent. The solvent polarity can also induce shifts; a change to a more polar solvent like ethanol (B145695) generally causes a bathochromic shift in the fluorescence emission maximum of indoles. core.ac.uk
Table 2: Comparison of UV-Vis Absorption Maxima (λmax) in Ethanol
| Compound | Substituent Nature | Expected λmax (nm) | Reference |
|---|---|---|---|
| Indole | Parent Compound | ~270-280 | acs.org |
| 4-Nitroindole | Strong Electron-Withdrawing | 355 | nih.gov |
| This compound | Electron-Withdrawing (Br), Electron-Donating (CH₃) | Slightly red-shifted vs. Indole | nih.gov |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, extensive studies on closely related bromo-substituted indole derivatives allow for a robust prediction of its solid-state characteristics. iucr.orgmdpi.com
Analysis of Molecular Geometry and Conformation in Crystalline State
The molecular geometry of this compound is defined by the indole core. Crystallographic studies of numerous indole derivatives confirm that the bicyclic indole ring system is essentially planar. iucr.orgnih.gov For example, in derivatives like 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, the indole ring system (N1/C1–C8) is nearly planar, with maximum deviations from the mean plane being very small. iucr.org
Key geometric parameters can be inferred from these related structures. The C-Br bond length is a critical parameter; in 2-bromo-1H-indole-3-acetonitrile, it is reported to be in the range of 1.88–1.92 Å. Bond angles within the indole ring are consistent with its aromatic and heterocyclic nature. The conformation of the molecule in the crystalline state is dictated by the packing forces and intermolecular interactions, but the core indole structure remains rigid and planar. vulcanchem.com
Table 3: Expected Key Geometric Parameters for this compound
| Parameter | Expected Value | Basis/Reference |
|---|---|---|
| Indole Ring System | Essentially Planar | iucr.orgnih.gov |
| C2-Br Bond Length | ~1.88 - 1.92 Å | |
| C-N-C Angle (Pyrrole Ring) | ~109.5° | |
| C-C Bond Lengths (Benzene Ring) | ~1.36 - 1.41 Å |
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For indole derivatives, hydrogen bonding and π–π stacking are the dominant forces. iucr.org The N-H group of the indole ring is a classic hydrogen bond donor. In the crystal structure of this compound, it is expected to form N-H···Br or N-H···π hydrogen bonds with neighboring molecules.
In more complex derivatives, such as those with sulfonyl groups, C-H···O interactions are also significant. iucr.org Furthermore, slipped π–π stacking interactions between the planar indole ring systems of adjacent molecules are a common feature, contributing significantly to the stability of the crystal packing. iucr.org These interactions typically result in the formation of supramolecular columns or layers. iucr.orgiucr.org The bromine atom can also participate in weak C-H···Br and C-Br···π interactions. nih.goviucr.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govacs.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For bromo-substituted indole derivatives, Hirshfeld analyses consistently show that H···H contacts make up a large percentage of the surface, reflecting the hydrogen-rich exterior of the molecule. nih.govnih.gov Other significant contacts include Br···H/H···Br, O···H/H···O (if other functional groups are present), and C···H/H···C interactions. nih.goviucr.orgnih.gov This analysis allows for a detailed understanding of the forces governing the crystal packing. nih.gov
Table 4: Representative Hirshfeld Surface Contact Percentages for a Bromo-Indole Derivative
| Intermolecular Contact | Percentage Contribution | Reference |
|---|---|---|
| H···H | ~18-33% | nih.govnih.gov |
| Br···H/H···Br | ~11-19% | iucr.orgnih.gov |
| C···H/H···C | ~8-11% | nih.govnih.gov |
| O···H/H···O | ~16-24% | nih.govnih.gov |
| N···H/H···N | ~12% | nih.gov |
Note: O···H and N···H percentages are dependent on the presence of other functional groups, as seen in complex derivatives.
Photoelectron Spectroscopy (VUV, Soft X-ray, Auger) for Electronic Structure
Photoelectron spectroscopy (PES) directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. acs.org UV-photoelectron spectroscopy (UV-PES) provides information on the valence orbital energies, while X-ray photoelectron spectroscopy (XPS) and Auger spectroscopy probe the core-level electrons. units.itnih.gov
The UV-PES spectrum of the parent indole molecule shows its highest occupied molecular orbital (HOMO) at an ionization energy of about 7.9 eV. acs.org This HOMO, along with the next three occupied orbitals (HOMO-1, HOMO-2, HOMO-3), are all of π symmetry. acs.org
For this compound, the substituents will perturb these orbital energies. The electron-donating methyl group at the C3 position would be expected to slightly decrease the ionization energy (destabilize the π-orbitals). Conversely, the electronegative bromine atom at the C2 position will have a more significant electron-withdrawing effect, which should increase the ionization energies of the π-orbitals it interacts with. The net effect will be a complex reordering and shifting of the valence orbital energies compared to indole. Theoretical calculations, such as those using Density Functional Theory (DFT), are essential for accurately assigning the experimental PES spectra of such substituted indoles. units.itmdpi.com Core-level spectra (C 1s, N 1s, Br 3d) measured by XPS would show shifts in binding energy based on the local chemical environment of each atom, providing further insight into the electronic structure. units.itnih.gov
Table 5: Valence Ionization Energies (IE) for Indole and Predicted Effects for this compound
| Orbital | Indole IE (eV) | Predicted Effect for this compound | Reference |
|---|---|---|---|
| HOMO (π) | 7.9 | Net increase due to dominant Br effect | acs.org |
| HOMO-1 (π) | 8.5 | Shifted based on substituent interaction | acs.org |
| HOMO-2 (π) | 9.9 | Shifted based on substituent interaction | acs.org |
| HOMO-3 (π) | 11.05 | Shifted based on substituent interaction | acs.org |
Computational and Theoretical Investigations of 2 Bromo 3 Methyl 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-3-methyl-1H-indole, DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to elucidate its properties. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For indole (B1671886) derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. mdpi.comiucr.org For instance, in a related compound, 1-(2-bromoethyl)indoline-2,3-dione, DFT calculations showed that the isatin (B1672199) ring system is nearly planar. iucr.org The comparison between the X-ray crystal structure and the DFT-optimized geometry can reveal the influence of crystal packing forces on the molecular conformation. iucr.orgnih.gov In the case of 1-(2-bromoethyl)indoline-2,3-dione, a superimposition of the X-ray structure and the energy-minimized structure from DFT calculations resulted in a root-mean-square deviation of 0.211 Å, indicating a good correlation but also highlighting the subtle effects of the solid-state environment. nih.gov
Conformational analysis of flexible molecules is crucial for understanding their behavior. For molecules with rotatable bonds, DFT calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comtandfonline.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comirjweb.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com For a similar compound, 2-bromo-1-methyl-1H-indole, DFT calculations at the B3LYP/6-311G(d,p) level determined a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. acs.org
| Parameter | Energy (eV) |
| HOMO | |
| LUMO | |
| Energy Gap (ΔE) |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. uni-muenchen.deacs.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.de
Global Reactivity Parameters (GRPs) and Chemical Reactivity Prediction
Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. acs.org These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comacs.org
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the resistance to change in electron distribution. A higher hardness value indicates greater stability and lower reactivity. irjweb.com
Chemical Softness (S) is the reciprocal of hardness and is directly related to the molecule's reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. irjweb.comacs.org A high electrophilicity index suggests that the molecule will behave as a good electrophile in reactions. tandfonline.com
| Global Reactivity Parameter | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | |
| Chemical Softness (S) | 1/(2η) | |
| Electrophilicity Index (ω) | χ2/(2η) |
Topological Analysis of Electron Density
Topological analysis of the electron density provides a detailed picture of the chemical bonding and electronic structure within a molecule. Methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and quantify the regions of electron localization. nih.govnih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for analyzing chemical bonding. mdpi.com They provide a visual representation of electron-rich regions, such as covalent bonds, lone pairs, and atomic cores. nih.gov
ELF analysis divides the molecular space into basins of attractors, which correspond to these electron-localized regions. The ELF value ranges from 0 to 1, where high values indicate a high degree of electron localization.
LOL also provides a map of electron localization, with high values indicating regions where electrons are highly localized.
These studies can confirm the nature of chemical bonds (covalent vs. ionic) and identify non-covalent interactions within the molecule. nih.govnih.gov The analysis of ELF and LOL can be particularly insightful for understanding the electronic structure of heterocyclic compounds like this compound. mdpi.com
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.govprotheragen.ai The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). tandfonline.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish between different types of interactions. tandfonline.comdergipark.org.tr
In this plot, three main types of interactions can be identified:
Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as spikes at negative values of sign(λ₂)ρ, typically colored blue.
Weak Interactions (e.g., van der Waals forces): These are found around sign(λ₂)ρ ≈ 0 and are usually colored green. tandfonline.com
Strong Repulsive Interactions (e.g., Steric Clashes): These correspond to large positive values of sign(λ₂)ρ and are colored red. dergipark.org.tr
For this compound, RDG analysis would reveal a detailed map of its intramolecular and intermolecular interactions. The analysis would likely show significant van der Waals interactions across the planar indole ring system. A region of steric repulsion would be expected around the bulky bromine atom and the adjacent methyl group. Furthermore, RDG isosurfaces would visualize potential weak hydrogen bonds involving the indole N-H group and halogen bonds involving the bromine atom, providing insight into the forces governing its crystal packing and molecular recognition. researchgate.net
| Interaction Type | Expected sign(λ₂)ρ Value | Isosurface Color Code | Description |
|---|---|---|---|
| N-H···π Hydrogen Bond | Negative | Blue | Strong, attractive interaction between the N-H donor and the π-system of an adjacent molecule. |
| π-π Stacking | Near Zero | Green | Weak van der Waals attraction between the aromatic rings of parallel molecules. |
| C-H···Br Weak Bond | Near Zero | Green/Light Blue | Weak attractive force between a methyl or aromatic C-H and the bromine atom. |
| Bromine-Bromine Repulsion | Positive | Red/Brown | Strong repulsive interaction due to steric clash between bulky halogen atoms. |
Theoretical Studies on Intermolecular Interactions
The structure, stability, and function of molecular systems are heavily influenced by a complex network of intermolecular interactions. For bromo-indole derivatives, these forces include hydrogen bonding, π-π stacking, and halogen bonding.
The indole scaffold contains a potent hydrogen bond donor in its N-H group. researchgate.netchemrxiv.org In the solid state, this group readily participates in N-H···O or N-H···N hydrogen bonds, often leading to the formation of dimers or chains. researchgate.netiucr.org For instance, in the crystal structure of 4-bromo-1H-indole-2,3-dione, molecules form dimers through N—H⋯O hydrogen bonds. iucr.org
Beyond the classic N-H donor, weaker C-H···O and C-H···π interactions also play a crucial role in stabilizing the crystal packing of indole derivatives. nih.goviosrjournals.org Computational studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles have identified mutual C—H⋯π hydrogen bonds that, along with π-π stacking, generate stable supramolecular columns. nih.goviucr.org The methyl group itself can act as a donor for multiple directional C-H···O and C-H···π bonds. nih.gov
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound Example |
|---|---|---|---|
| N-H···O | ~2.8 - 3.0 | ~150 - 170 | 4-Bromo-1H-indole-2,3-dione iucr.org |
| C-H···O | ~3.3 - 3.7 | ~130 - 160 | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles nih.goviucr.org |
| C-H···π | ~3.5 - 3.8 (H to ring centroid) | ~140 - 160 | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles nih.goviucr.org |
| N-H···π | ~3.4 - 3.6 (N to ring centroid) | ~160 - 175 | Indole-Benzene Complex acs.org |
Non-covalent π-π stacking interactions are fundamental to the structure of peptides and the binding of ligands to proteins. mdpi.comrsc.org In indole derivatives, these interactions involve the favorable stacking of the aromatic rings. Quantum chemical analyses performed on 3-methylindole (B30407) and its halogenated derivatives show that halogenation has a discernible effect on the stability of π-π stacking. mdpi.comomicsdi.org
Theoretical calculations indicate that the stability of the stacking interaction increases with the size of the halogen atom, following the trend F < Cl < Br < I. mdpi.com This stabilization is primarily driven by electrostatic interactions. mdpi.com Crystal structure analyses of bromo-substituted 3-methyl-indole derivatives confirm the presence of significant slipped π–π interactions between the indole systems of adjacent molecules. nih.goviucr.org These interactions, often occurring between antiparallel indole systems, can have calculated interaction energies as strong as -60.8 kJ mol⁻¹. nih.goviucr.org
| System | Interaction Type | Calculated Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|---|
| Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles | Slipped π-π (Indole/Indole) | -43.1 to -60.8 | CE-B3LYP/6-31G(d,p) nih.goviucr.org |
| Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles | Slipped π-π (Phenyl/Phenyl) | -28.9 to -33.9 | CE-B3LYP/6-31G(d,p) nih.gov |
| 3-Methylindole Dimer (Halogenated) | Parallel-Displaced | Varies by halogen/position | Density Functional Theory mdpi.com |
| Indole-Benzene Complex | T-shaped (N-H/π) | -23.51 (-5.62 kcal mol⁻¹) | CCSD(T)/CBS acs.org |
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair or a π-system. mdpi.comacs.org The strength of this interaction typically increases down the halogen group (F < Cl < Br < I), making bromine a potent halogen bond donor. mdpi.com This predictability makes halogen bonding a valuable tool in crystal engineering and the design of self-assembling materials. mdpi.com
| Interaction Type | Distance (Å) | Angle (C-Br···Acceptor, °) | Reference Compound |
|---|---|---|---|
| Br···O | 3.043 | Not specified | 4-Bromo-1H-indole-2,3-dione iucr.org |
| Br···O | 3.270 | 155.3 | Tetrabromoterephthalic acid mdpi.com |
| C-H···Br | - | - | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles iucr.org |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. amercrystalassn.orgarxiv.org This analysis focuses on the topological features of the electron density, ρ(r), particularly the bond critical points (BCPs) where the gradient of the electron density is zero. researchgate.net The properties at these BCPs, such as the value of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity (ε), provide quantitative insights into the nature and strength of chemical interactions. researchgate.netresearchgate.net
For this compound, QTAIM analysis would be invaluable for:
Characterizing Covalent Bonds: The C-Br, C-N, and C-C bonds within the molecule would be identified by BCPs with large ρ values and negative ∇²ρ values, indicative of shared (covalent) interactions.
Analyzing Non-Covalent Interactions: Hydrogen bonds (N-H···X), halogen bonds (C-Br···X), and π-π stacking interactions would be characterized by BCPs with low ρ and small, positive ∇²ρ values, typical of closed-shell (non-covalent) interactions.
Quantifying Bond Strength: The total energy density (H(r)) at the BCP can be correlated with the strength of the interaction.
Assessing π-Character: The bond ellipticity (ε) at the BCPs of the aromatic rings would quantify the π-character of the bonds, while a non-zero ellipticity for an intermolecular bond could indicate the nature of a π-stacking or hydrogen bond. researchgate.net
| Parameter | Symbol | Interpretation for Covalent Bonds | Interpretation for Non-Covalent Interactions (H-bonds, Halogen Bonds) |
|---|---|---|---|
| Electron Density | ρ(r) | High value | Low value (typically < 0.1 a.u.) |
| Laplacian of Electron Density | ∇²ρ(r) | Negative (charge concentration) | Positive (charge depletion) |
| Total Energy Density | H(r) | Negative | Slightly negative or positive |
| Bond Ellipticity | ε | High for double/triple bonds, low for single bonds | Indicates anisotropy of the interaction |
Solvation Effects on Electronic and Molecular Properties
The properties and reactivity of a molecule can be significantly modulated by its solvent environment. For halogenated indoles, computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate these effects. Solvents can influence both electronic and molecular properties in several ways.
Firstly, the choice of solvent can affect reaction selectivity and rates. For example, in the synthesis of related indole derivatives, polar aprotic solvents have been noted to enhance the electrophilicity of reagents, thereby influencing the regioselectivity of reactions like bromination. smolecule.com
Secondly, the electronic properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are expected to be sensitive to solvent polarity. researchgate.net An increase in solvent polarity generally leads to a greater stabilization of polar ground states, which can alter the HOMO-LUMO energy gap. A smaller gap typically implies higher chemical reactivity. researchgate.net These solvation effects are critical for accurately predicting the molecule's behavior in solution, from its UV-Vis absorption spectrum to its performance in chemical reactions.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are at the forefront of modern optoelectronics research. acs.org Computational methods, especially DFT, have become indispensable tools for predicting the NLO response of organic molecules. The NLO properties of a molecule are intrinsically linked to its electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a more significant NLO response. acs.org
For indole derivatives, computational studies have demonstrated that strategic substitutions on the indole ring can effectively tune the HOMO-LUMO energy gap and enhance NLO properties. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics, which is a key factor for large NLO responses. rsc.org While specific NLO data for this compound is not extensively detailed in the provided search results, the general principles derived from studies on substituted indoles are applicable. Theoretical calculations of parameters such as polarizability (α) and first hyperpolarizability (β) are crucial in assessing the NLO potential of a compound. acs.org For example, studies on similar organic compounds have shown that calculated first hyperpolarizability (β) values in the range of 192.778–501.709 a.u. indicate promising NLO activity. acs.org
Table 1: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital | HOMO | Energy level of the highest energy electrons in the ground state. |
| Lowest Unoccupied Molecular Orbital | LUMO | Energy level of the lowest energy available state for an electron. |
| HOMO-LUMO Energy Gap | ΔE | Influences chemical reactivity and polarizability; a smaller gap often indicates higher NLO activity. acs.org |
| Polarizability | α | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. ohio-state.edu It is widely used to calculate properties such as vertical excitation energies, oscillator strengths, and absorption spectra. rsc.orgresearchgate.net These calculations provide a theoretical framework for understanding the photophysical behavior of molecules, including their absorption and emission characteristics. chemrxiv.org
In the context of indole derivatives, TD-DFT has been employed to study the effects of substituents on their electronic transitions. rsc.orgchemrxiv.org For example, TD-DFT calculations can predict how the introduction of a bromo and a methyl group at the 2- and 3-positions of the indole ring, as in this compound, would affect its absorption spectrum compared to the parent indole molecule. The calculations typically involve optimizing the molecule's geometry in its ground state using DFT, followed by TD-DFT calculations to determine the properties of its excited states. chemrxiv.org
Studies on various indole derivatives have shown that TD-DFT, often in conjunction with a suitable functional like B3LYP, can accurately predict experimental absorption wavelengths. rsc.org The method can elucidate the nature of electronic transitions, such as π → π* transitions, which are common in aromatic systems like indole. rsc.org Furthermore, TD-DFT can be used to calculate other important excited-state properties, including the excited-state dipole moment, which is crucial for understanding solvent effects on fluorescence spectra. grafiati.com
Table 2: Key Parameters from TD-DFT Calculations
| Parameter | Symbol | Description |
|---|---|---|
| Vertical Excitation Energy | E | The energy difference between the ground and excited electronic states at the ground-state geometry. |
| Oscillator Strength | f | A dimensionless quantity that expresses the probability of a particular electronic transition. |
| Absorption Wavelength | λ_max | The wavelength at which a molecule shows maximum light absorption. |
| Excited State Dipole Moment | μ_e | The dipole moment of a molecule in its electronically excited state. |
Applications of 2 Bromo 3 Methyl 1h Indole in Organic Synthesis and Advanced Materials
As a Versatile Building Block for Complex Organic Molecules
The unique structural features of 2-bromo-3-methyl-1H-indole, particularly the reactive C-Br bond, make it an invaluable starting material for the synthesis of a variety of complex organic molecules. Its utility as a building block is demonstrated in the construction of fused polycyclic heterocyclic systems, its incorporation into larger polyaromatic hydrocarbons, and the synthesis of β-carboline scaffolds.
Synthesis of Fused Polycyclic Heterocyclic Systems (e.g., Pyrrolo[3,2-b]indoles)
Fused polycyclic heterocyclic systems containing the indole (B1671886) moiety are of significant interest due to their presence in numerous biologically active natural products. One such system is the pyrrolo[3,2-b]indole core. While direct synthesis of pyrrolo[3,2-b]indoles from this compound is not extensively detailed, related methodologies highlight the utility of bromoindoles in constructing such fused systems. For instance, a new approach to the pyrrolo[3,4-b]indole (B14762832) ring system involves the C-2 bromination of indole carboxamides followed by a radical-induced cyclization. arkat-usa.org This strategy underscores the importance of the bromo-substituent as a handle for cyclization reactions.
Incorporation into Larger Polyaromatic Hydrocarbons (e.g., Indolo-truxenes)
The development of novel polyaromatic hydrocarbons (PAHs) is a burgeoning area of research, driven by their potential applications in materials science. This compound has been successfully incorporated into larger, C3-symmetric truxene-based structures, creating what are known as indolo-truxenes. acs.orgnih.gov The synthesis of these hybrid molecules involves a multi-step process that utilizes the Fischer indole synthesis as a key step. acs.orgnih.gov
In a typical synthesis, a tricarbonyl truxene (B166851) derivative is reacted with a substituted phenylhydrazine (B124118), such as one derived from this compound, in the presence of an acid catalyst. acs.org This reaction leads to the formation of three indole moieties fused to the periphery of the truxene scaffold. The resulting indolo-truxene derivatives exhibit interesting photophysical properties, which can be further tuned by subsequent chemical modifications. acs.orgnih.gov For example, the bromine atoms on the indole rings can serve as points for further functionalization, allowing for the synthesis of a diverse library of indolo-truxene derivatives with tailored properties.
| Indolo-Truxene Derivative | Synthetic Method | Key Features | Reference |
| 2,2′,2″-(5,5,10,10,15,15-Hexabutyl-10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene-2,7,12-triyl)tris(5-bromo-3-methyl-1H-indole) | Fischer Indole Synthesis | C3-symmetric, brominated indole units | acs.org |
| Trimethylated indolo-truxene derivative | Methylation of the parent indolo-truxene | Enhanced solubility and modified photophysical properties | acs.org |
Construction of β-Carboline Scaffolds
β-Carbolines are a class of indole alkaloids that exhibit a wide range of biological activities. acs.orgsci-hub.se The synthesis of β-carboline scaffolds often involves the construction of a pyridine (B92270) ring fused to the indole core. This compound and its derivatives have been utilized as key precursors in the synthesis of β-carbolines through palladium-catalyzed intramolecular Heck reactions. acs.orgsci-hub.se
In one approach, 3-bromo-2-(aminomethyl)indoles, which can be prepared from this compound, undergo intramolecular cyclization in the presence of a palladium catalyst to afford the corresponding β-carboline derivatives. acs.orgsci-hub.se The reaction proceeds via the formation of a new carbon-carbon bond between the indole ring and the aminomethyl side chain. This methodology provides a versatile and efficient route to a variety of substituted β-carbolines. acs.orgsci-hub.se The specific substitution pattern on the starting bromoindole can be varied to generate a library of β-carboline derivatives for biological screening.
| β-Carboline Synthesis | Starting Material | Key Reaction | Catalyst | Reference |
| 3,4-Benzo[c]-β-carbolines | 2-Aryl(tosylamino)methyl-3-bromoindoles | Intramolecular Heck Coupling | Pd(OAc)2/PPh3 | acs.orgsci-hub.se |
Role in the Development of New Synthetic Methodologies
The unique reactivity of this compound has not only enabled the synthesis of complex molecules but has also played a crucial role in the development of new synthetic methodologies. The presence of the bromine atom at the 2-position allows for a variety of transformations, including cross-coupling reactions and functionalization at the 3-position.
Researchers have developed new methods for the functionalization of indoles at the 3-position by utilizing a combination of a boron Lewis acid and nitriles. jst.go.jp While this study did not specifically use this compound, the principles can be applied to bromo-substituted indoles to achieve selective functionalization. Furthermore, new synthetic methods for the construction of N-hydroxyindoles have been developed using bromo-substituted ketoesters as starting materials. nih.gov These methods involve the 1,5-addition of various nucleophiles to in situ generated α,β-unsaturated nitrones. nih.gov
The development of one-pot and regiospecific syntheses of 2,3-disubstituted indoles from 2-bromoanilides via consecutive palladium-catalyzed reactions further highlights the importance of bromo-substituted precursors in advancing synthetic organic chemistry. acs.org These methodologies provide efficient and atom-economical routes to a wide range of substituted indoles, which are valuable building blocks for drug discovery and materials science.
Precursor for Functional Organic Materials
The unique electronic and photophysical properties of the indole scaffold make it an attractive component for the design and synthesis of functional organic materials. This compound serves as a versatile precursor for the development of novel dyes and polymers with tailored properties.
Design and Synthesis of Novel Dyes and Polymers
The incorporation of bromine atoms into organic dyes can significantly enhance their photophysical properties, such as intersystem crossing and the generation of reactive oxygen species, which are important for applications in photodynamic therapy and optical imaging. iucr.org The bromination of indole derivatives is a common strategy to create new dyes with improved performance. iucr.org While specific examples detailing the direct use of this compound in dye synthesis are limited, the principles of using bromoindoles as precursors are well-established.
Materials with Tunable Photophysical Properties
The development of fluorescent materials, or fluorophores, is a dynamic area of materials science, with applications ranging from biological imaging to organic light-emitting diodes (OLEDs). Indole derivatives are well-regarded for their inherent photoluminescent properties. The strategic functionalization of the indole core allows for the precise tuning of their absorption and emission characteristics, including wavelength, intensity, and sensitivity to the local environment (solvatochromism).
This compound is a pivotal precursor for creating such advanced photophysical materials. The bromine atom at the C2 position acts as a versatile chemical handle for introducing various substituents through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. This capability allows for the extension of the π-conjugated system, a key strategy for modulating the electronic energy levels and, consequently, the photophysical behavior of the molecule.
Research has shown that indole derivatives synthesized from brominated precursors can exhibit high fluorescence quantum yields, with values reported between 16% and 85%. researchgate.net These compounds often display significant solvent sensitivity in their fluorescence emission, making them excellent candidates for use as fluorescent probes. researchgate.net For example, certain indolyl maleimide (B117702) derivatives show an 80-fold increase in emission intensity upon coordination to a metal complex, highlighting their potential as molecular sensors. researchgate.net The synthesis of 2-(5-phenylindol-3-yl)benzimidazoles from 5-bromoindole-3-aldehydes further illustrates how bromo-indole precursors are used to create compounds with specific absorption and fluorescence spectra. rsc.org Similarly, C3-symmetric truxene derivatives functionalized with indole moieties exhibit strong absorption bands, which can be tuned based on the degree of π-conjugation. nih.govacs.org The tunable nature of fluorophores derived from compounds like 2-bromo-1H-indole-3-acetonitrile makes them suitable for applications in optoelectronic devices.
Table 1: Photophysical Properties of Selected Indole Derivatives
| Indole Derivative Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Key Features | Reference |
|---|---|---|---|---|---|
| Bisaryl-substituted Maleimides | Not Specified | Visible Region | 0.04 - 0.71 | Large Stokes shift in polar solvents. | researchgate.net |
| Derivatives from β-brominated dehydroamino acids | Not Specified | Not Specified | 0.16 - 0.85 | High quantum yields and solvent sensitivity. | researchgate.net |
| Indolo-truxene Hybrids | ~330 - 350 | Not Specified | Not Specified | Absorption depends on π-conjugation length. | nih.govacs.org |
| N'-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | ~430 - 490 | Varies with solvent | Varies with solvent | Bathochromic shift observed with increasing solvent polarity. | mdpi.com |
Exploration in Non-linear Optical Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like optical communications, information storage, and optical switching. researchgate.net Third-order NLO materials are particularly interesting as they can be used in a wider range of molecular symmetries. mdpi.com The performance of organic NLO materials is often linked to the presence of a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer.
The indole ring, being an electron-rich heterocycle, serves as an excellent electron donor in NLO chromophores. This compound is an ideal starting point for synthesizing such D-π-A systems. The C2-bromo position allows for the facile introduction of a π-conjugated bridge and an electron-acceptor group, thereby creating a molecule with a strong NLO response.
Studies on various indole derivatives have confirmed their potential in NLO applications. For instance, isatin (B1672199), a simple indole derivative, has been shown to possess third-order NLO properties. researchgate.net A significant enhancement in nonlinear optical coefficients has been observed in polymerized indole, demonstrating the effect of extended conjugation. science.gov More complex, aromatic-fused octupolar tetraindole (TTI) and triindole (TI) derivatives exhibit prominent second- and third-order NLO effects, with their NLO response being systematically tunable through chemical modification. acs.org The synthesis of chromophores featuring an indole donor, a divinylquinoxalinone π-bridge, and a strong tricyanofuran (TCF) acceptor has led to materials with exceptionally large first hyperpolarizability (µβ) values, around 13000 × 10⁻⁴⁸ esu, confirming that the strategic design of indole-based D-π-A systems can yield materials with a powerful NLO response. arkat-usa.org
Table 2: Non-linear Optical Properties of Selected Indole-Based Materials
| Material/Compound Class | NLO Property | Measured Value | Key Features | Reference |
|---|---|---|---|---|
| Isatin single crystal | χ(3) (Third-order susceptibility) | Value confirmed | Exhibits saturation absorption and self-focusing. | researchgate.net |
| Polymerized Indole | Nonlinear optical coefficients | Large order enhancement | Polymerization significantly enhances NLO response. | science.gov |
| Aromatic-fused Triindole (anti-TIbt) | β (First hyperpolarizability) | 4 times that of parent Triindole (TI) | π-system extension enhances NLO properties. | acs.org |
| Aromatic-fused Triindole (anti-TIbt) | δ (Two-photon absorption) | 100 times that of parent Triindole (TI) | Demonstrates strong third-order NLO effect. | acs.org |
| Ind-VQonV-TCF Chromophore | µβ (First hyperpolarizability) | ~13000 × 10⁻⁴⁸ esu | Strong D-π-A system with a quinoxalinone bridge. | arkat-usa.org |
Catalytic Applications and Ligand Design from Indole Derivatives
The indole scaffold is not only a component of functional materials but also a privileged structure in the design of ligands for transition metal catalysis. rsc.orgunina.it Chiral ligands are essential for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Axially chiral indole-based units are recognized as valuable building blocks for creating effective chiral phosphine (B1218219) ligands and catalysts. unina.itmdpi.com
In this context, this compound is a strategically vital synthon. The C2-bromo functionality is the key reactive site for introducing coordinating groups, most notably phosphine moieties, through palladium-catalyzed cross-coupling reactions. This allows for the construction of novel indole-based ligands where the steric and electronic properties can be finely tuned. The C3-methyl group on the indole ring plays a crucial role by influencing the spatial arrangement and electronic nature of the final ligand, which in turn affects the activity and selectivity of the metal complex it forms.
The versatility of bromo-indoles in synthesis is well-documented. Palladium-catalyzed intramolecular oxidative coupling is a powerful method for producing a variety of functionalized 2-methyl-1H-indole-3-carboxylates. unina.itmdpi.com Furthermore, one-pot procedures starting from 2-bromoanilides can yield complex 2,3-disubstituted indoles via sequential palladium-catalyzed reactions, underscoring the utility of bromo-substituted precursors in building intricate molecular architectures. acs.org Beyond palladium, other metals like cobalt have been used to catalyze the alkylation of substituted indoles, demonstrating the broad utility of these heterocycles in developing new catalytic transformations. researchgate.net The ability to functionalize the C2 position of the indole ring makes this compound a valuable and versatile platform for designing the next generation of specialized ligands for catalysis.
Q & A
Q. What are the common synthetic routes for 2-bromo-3-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation or functionalization of indole precursors. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are effective for introducing substituents. In one protocol, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with alkynes in PEG-400:DMF (2:1) with CuI as a catalyst, yielding derivatives after 12 hours. Purification via flash chromatography (70:30 ethyl acetate:hexane) achieves ~50% yield . Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time. Lower yields (e.g., 25% in similar reactions) may result from steric hindrance or competing side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For instance, aromatic protons in brominated indoles exhibit distinct splitting patterns (e.g., for deshielded protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] peaks with <2 ppm error) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving disorder in heavy atoms like bromine. Dihedral angles between aromatic systems (e.g., 73.59° for indole-phenyl planes) reveal steric interactions .
Q. How does the bromine substituent influence the reactivity of 3-methyl-1H-indole in electrophilic substitution reactions?
- Methodological Answer : Bromine at the 2-position deactivates the indole ring, directing electrophiles to the 5- or 6-position. Comparative studies show that 2-bromo derivatives exhibit slower reaction kinetics in nitration or sulfonation compared to non-halogenated analogs. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density maps .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, and what are key structure-activity relationship (SAR) trends?
- Methodological Answer :
- Functional Group Additions : Introducing triazole or methoxyphenyl groups via CuAAC improves antioxidant or kinase inhibitory activity. For example, 5-bromo-3-(triazolyl)ethyl-indoles show enhanced radical scavenging in ischemia models .
- Halogen Substitution : Replacing bromine with fluorine or chlorine alters lipophilicity and binding affinity. Fluorinated analogs often exhibit improved blood-brain barrier permeability .
- SAR Validation : Bioassays (e.g., enzyme inhibition IC) paired with molecular docking (using software like AutoDock) identify critical interactions (e.g., hydrogen bonding with catalytic residues) .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, catalyst activity (e.g., CuI freshness), and inert reaction conditions (N/Ar atmosphere). Trace oxygen or moisture can deactivate catalysts .
- Data Harmonization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NMR clarifies fluorine-containing byproducts in fluorinated derivatives .
- Crystallographic Validation : Resolve spectral ambiguities by comparing experimental data with single-crystal X-ray structures .
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM estimate absorption, metabolism, and toxicity. Bromine’s high molecular weight may reduce bioavailability but improve target binding .
- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. For example, methyl groups at the 3-position reduce oxidative metabolism in liver microsomes .
Methodological Guidelines
- Synthesis Optimization : Prioritize PEG-400:DMF solvent systems for CuAAC reactions to enhance solubility and reduce side reactions .
- Purification : Use gradient flash chromatography (hexane → ethyl acetate) for brominated indoles to separate halogenated byproducts .
- Data Reporting : Include full NMR assignments (δ, multiplicity, -values) and crystallographic CIF files for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
